

Application Notes and Protocols for Cell-based Functional Assays of AZD5213

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Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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Introduction

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the human histamine H3 receptor (H3R).[1] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system where it acts as both a presynaptic autoreceptor, inhibiting histamine release, and a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][3] As an antagonist/inverse agonist, **AZD5213** blocks the constitutive activity of the H3R and its activation by histamine, leading to increased neurotransmitter release.[1][2] This makes **AZD5213** a compound of interest for investigating cognitive and sleep-wake disorders.[2][4][5]

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of **AZD5213** on the H3 receptor. The described assays are essential for determining the potency and efficacy of compounds targeting this receptor.

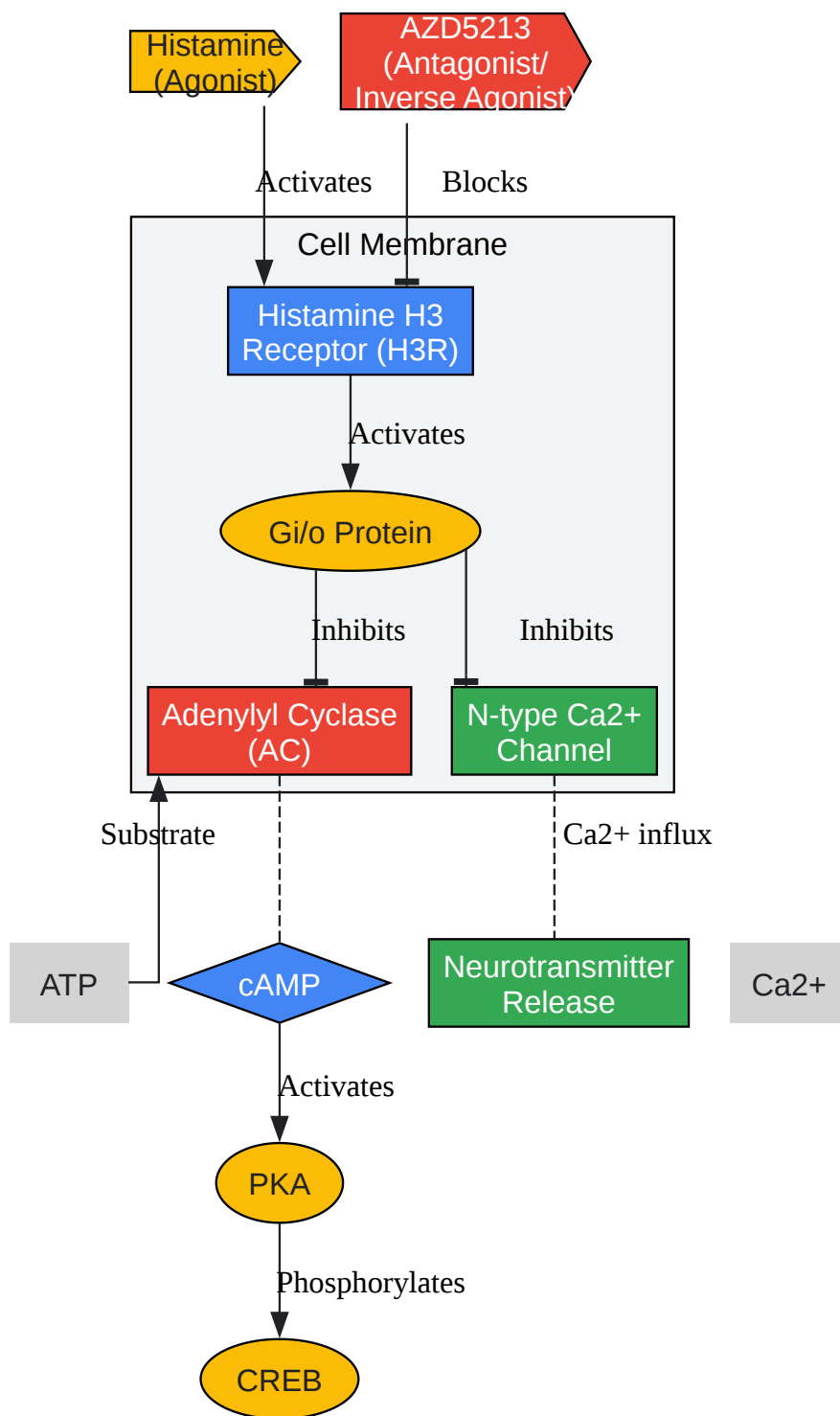
Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo binding and activity values for **AZD5213**.

Parameter	Species	Value	Reference
pKi	Human	9.3	[6]
Ki	Human	0.5 nM	[1]
KB	Human	0.2 nM	[1]
IC50	Human	3 nM	[1]
Ki,pl (in vivo)	Human	1.14 nM	[1][4]
pKi (in vivo)	Rat	8.5	[1]
pKi (in vivo)	Mouse	8.3	[1]
pKi (in vivo)	Non-human primate	8.4	[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is predominantly coupled to the Gi/o family of G proteins.[3][7] Upon activation by an agonist, the G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The $\beta\gamma$ -subunits can modulate other effectors, including N-type voltage-gated calcium channels, leading to reduced calcium influx and subsequent inhibition of neurotransmitter release.[3] H3R stimulation can also activate the MAPK/ERK and PI3K/AKT signaling pathways.[7][8] As an inverse agonist, **AZD5213** can suppress the constitutive, agonist-independent activity of the H3R, leading to an increase in basal cAMP levels.



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Caption: Histamine H3 Receptor Signaling Pathway.

cAMP Accumulation Assay

Application: This assay measures the ability of **AZD5213** to modulate intracellular cAMP levels. As an H3R antagonist, **AZD5213** will block the ability of an agonist (e.g., histamine or R-(α)-methylhistamine) to inhibit cAMP production. As an inverse agonist, **AZD5213** will increase basal cAMP levels in cells with constitutive H3R activity.

Principle: H3R activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. In this assay, cells are typically stimulated with forskolin to elevate basal cAMP levels, making the inhibitory effect of an H3R agonist more pronounced. The amount of cAMP produced is then quantified, usually through a competitive immunoassay format like HTRF, AlphaScreen, or ELISA.^{[9][10][11][12]}

Experimental Protocol:

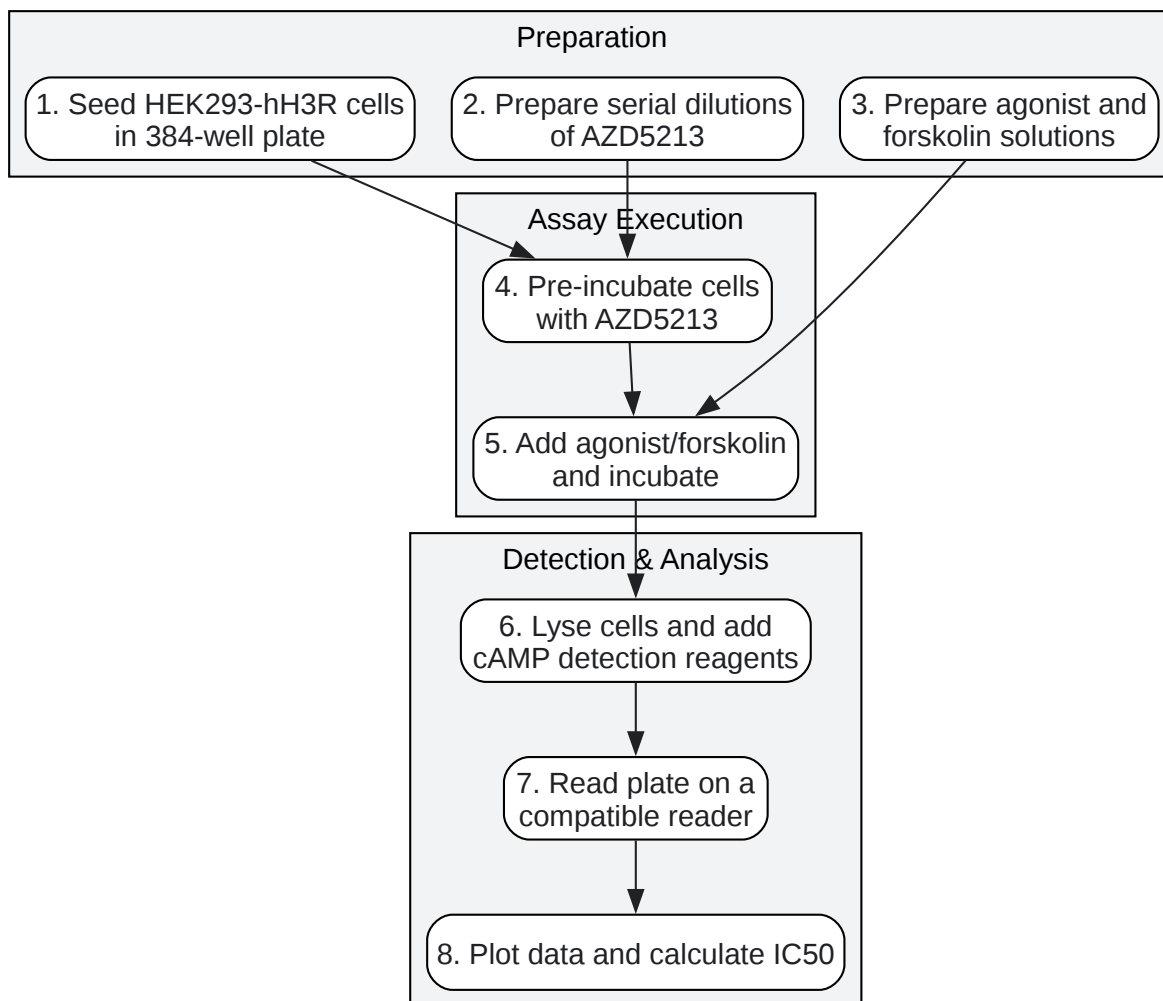
Materials:

- HEK293 cells stably expressing the human H3 receptor (or other suitable cell line).
- Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 500 μ M IBMX, a phosphodiesterase inhibitor).
- H3R agonist (e.g., R-(α)-methylhistamine).
- Forskolin.
- **AZD5213**.
- cAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).
- 384-well white microplates.

Procedure:

- Cell Seeding:

- Culture HEK293-hH3R cells to ~80-90% confluency.
- Harvest cells and resuspend in assay buffer.
- Seed 2,000-5,000 cells per well in a 384-well plate and incubate for 24 hours.
- Compound Preparation:
 - Prepare serial dilutions of **AZD5213** in assay buffer.
 - Prepare a fixed concentration of the H3R agonist (e.g., EC80 concentration of R-(α)-methylhistamine).
 - Prepare a fixed concentration of forskolin (e.g., 1-10 μ M).
- Assay Execution (Antagonist Mode):
 - Aspirate the culture medium from the cell plate.
 - Add the **AZD5213** serial dilutions to the wells and incubate for 15-30 minutes at room temperature.
 - Add the H3R agonist and forskolin mixture to all wells (except for negative controls).
 - Incubate for 30-60 minutes at room temperature.
- cAMP Detection:
 - Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis:
 - Plot the response (e.g., HTRF ratio) against the log concentration of **AZD5213**.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of **AZD5213**.



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Caption: Workflow for a competitive cAMP accumulation assay.

Intracellular Calcium Flux Assay

Application: This assay measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) following receptor modulation. While H3R activation is primarily linked to cAMP inhibition, it can

also modulate calcium channels. This assay can detect the ability of **AZD5213** to block agonist-induced changes in calcium signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[13][14] When intracellular calcium levels change upon receptor stimulation, the fluorescence intensity of the dye changes. This change is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[15][16]

Experimental Protocol:

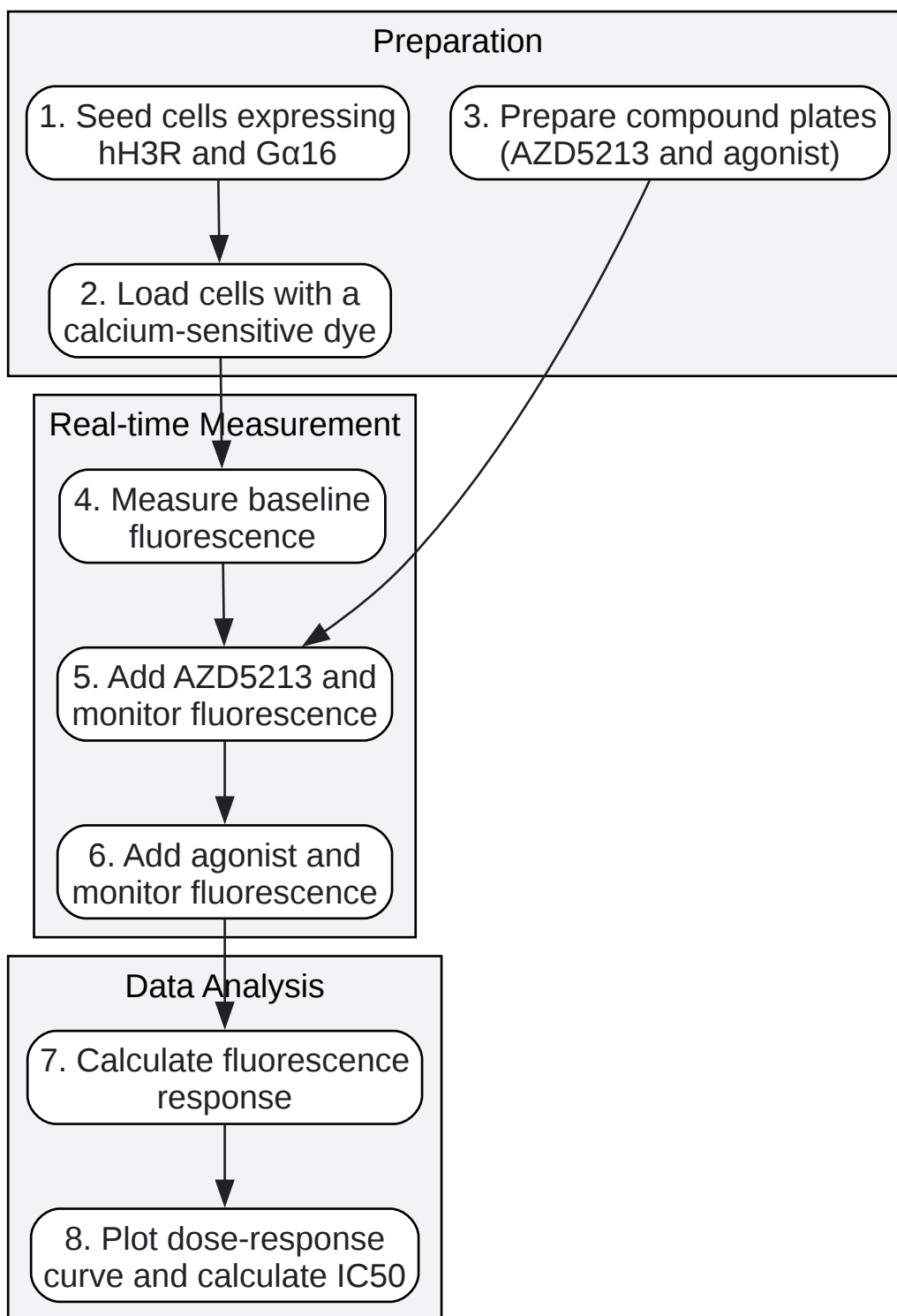
Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human H3 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium pathway.
- Cell culture medium.
- Assay Buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.
- H3R agonist (e.g., histamine).
- **AZD5213**.
- 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

- Cell Seeding:
 - Seed cells into black-walled, clear-bottom microplates and grow to confluency (24-48 hours).
- Dye Loading:
 - Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

- Remove the culture medium and add the dye-loading solution to each well.
- Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
- Compound Preparation:
 - Prepare serial dilutions of **AZD5213** in a separate compound plate.
 - Prepare a fixed concentration of the H3R agonist in another compound plate.
- Assay Execution:
 - Place both the cell plate and compound plates into the fluorescence plate reader (e.g., FlexStation 3).
 - Establish a stable baseline fluorescence reading for ~20 seconds.
 - The instrument adds the **AZD5213** dilutions (or buffer) to the cell plate, and the fluorescence is monitored for 2-3 minutes.
 - The instrument then adds the H3R agonist to the cell plate, and the fluorescence is monitored for another 2-3 minutes.
- Data Analysis:
 - The change in fluorescence (peak signal - baseline) is calculated for each well.
 - Plot the response against the log concentration of **AZD5213**.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for an intracellular calcium flux assay.

Radioligand Binding Assay

Application: This assay is used to determine the binding affinity (K_i) of **AZD5213** for the H3 receptor. It directly measures the interaction between the compound and the receptor.

Principle: This is a competitive binding assay where a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-N- α -methylhistamine) is incubated with a source of H3 receptors (e.g., cell membranes from HEK293-hH3R cells) in the presence of varying concentrations of the unlabeled test compound (**AZD5213**). **AZD5213** will compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of **AZD5213** that inhibits 50% of the specific binding (IC_{50}) is determined. The K_i is then calculated using the Cheng-Prusoff equation.

Experimental Protocol:

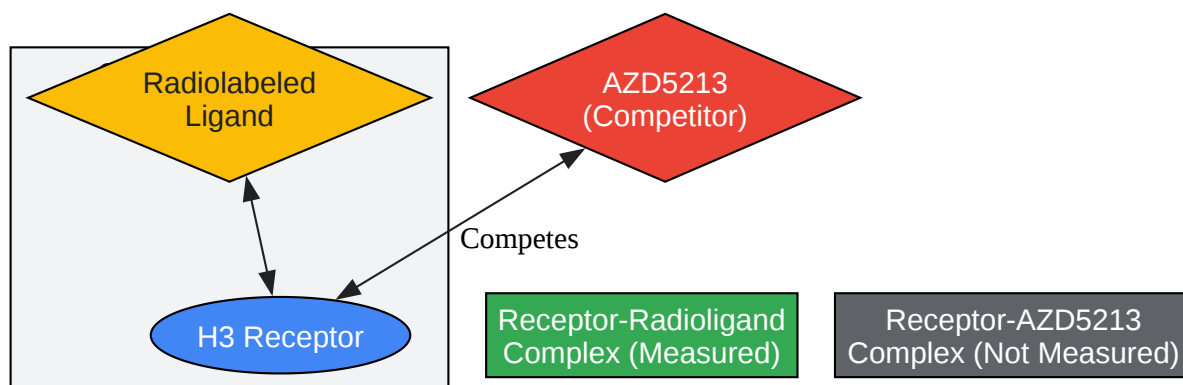
Materials:

- Membranes from cells stably expressing the human H3 receptor.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Radiolabeled H3R ligand (e.g., [3H]-N- α -methylhistamine).
- **AZD5213**.
- Non-specific binding control (e.g., 10 μ M clobenpropit).
- Glass fiber filters (e.g., GF/B or GF/C).
- Scintillation cocktail and a scintillation counter.

Procedure:

- **Reaction Setup:**
 - In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand, and serial dilutions of **AZD5213**.

- Total binding wells contain radioligand and membranes only.
- Non-specific binding wells contain radioligand, membranes, and a high concentration of an unlabeled H3R ligand.
- Incubation:
 - Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
- Harvesting:
 - Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
 - Wash the filters multiple times with ice-cold binding buffer.
- Counting:
 - Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of **AZD5213**.
 - Fit the data to a one-site competition model to determine the IC50.
 - Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Logical relationship in a competitive binding assay.

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